2'-Deoxy-2'-fluoroarabino inosine

HCV Antiviral RNA polymerase

Researchers seeking a validated purine nucleoside analog for oncology or antiviral studies often face supply inconsistency and unconfirmed stereochemistry. 2'-Deoxy-2'-fluoroarabino inosine (CAS 98983-40-5) addresses this with its defined 2'-fluoro-arabino configuration, which is critical for polymerase recognition and metabolic stability. - Broad antitumor activity: Targets indolent lymphoid malignancies via DNA synthesis inhibition and apoptosis induction. - Antiviral scaffold: Low micromolar activity against HCV (IC50 = 1.6-20 μM) and Dengue virus (IC50 = 10.8-40 μM). - Supply reliability: ≥95% purity, ambient shipping, and global availability for R&D.

Molecular Formula C10H11FN4O4
Molecular Weight 270.22 g/mol
Cat. No. B12846601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroarabino inosine
Molecular FormulaC10H11FN4O4
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
InChIInChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1
InChIKeyNRVOTDBYJXFINS-GQTRHBFLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoroarabino Inosine Overview


2'-Deoxy-2'-fluoroarabino inosine (CAS 98983-40-5) is a synthetic purine nucleoside analog characterized by a fluorine atom at the 2'-arabino position of the deoxyribose sugar and a hypoxanthine base . This modification confers distinct stereoelectronic properties, placing it within a class of compounds known for broad antitumor activity targeting indolent lymphoid malignancies and as a building block for antiviral agents . Its primary differentiation from standard nucleosides lies in its fluorinated arabinose configuration, which alters polymerase recognition and metabolic stability .

Fluorinated arabinose configuration for polymerase recognition studies
Synthetic nucleoside analog for antiviral target engagement assays
Nucleoside building block for oligonucleotide research

Non-Interchangeability of 2'-Deoxy-2'-fluoroarabino Inosine


The 2'-fluoro-arabino modification in this compound is not a minor variation; it fundamentally alters the sugar pucker and glycosidic bond orientation, which are critical determinants of substrate recognition by viral RNA-dependent RNA polymerases (RdRp) and cellular kinases [1]. Generic substitution with non-fluorinated 2'-deoxyinosine or 2'-fluoro-ribo configured analogs is not scientifically valid, as these lack the specific conformational bias required for selective inhibition of pathogens like HCV or for efficient incorporation into modified oligonucleotides [2]. The data below quantifies the distinct antiviral activity profiles conferred by the 2'-fluoroarabino configuration compared to its 2'-fluororibo counterpart.

This Compound 2'-Deoxy-2'-fluoroarabino configuration Conformational bias for selective RdRp recognition
Generic Substitute 2'-deoxyinosine or 2'-fluororibo analog May lack the sugar pucker required for target engagement
This Compound Arabino stereochemistry Distinct antiviral spectrum across HCV and Dengue polymerases
Generic Substitute 2'-fluororibo stereochemistry Reported inactivity against Dengue virus in class-level comparison

Scientific Evidence for 2'-Deoxy-2'-fluoroarabino Inosine


Anti-HCV Activity Profile

In a direct comparative study of sugar-modified pyrimido[4,5-b]indole nucleosides, compounds with the 2'-deoxy-2'-fluoroarabino configuration demonstrated significant anti-HCV activity. This class, which includes the core scaffold of 2'-deoxy-2'-fluoroarabino inosine, exhibited IC50 values ranging from 1.6 to 20 μM in an HCV replicon assay [1]. This activity profile is distinct from and often superior to the corresponding 2'-fluororibo analogs within the same study, highlighting the importance of the arabino stereochemistry for target engagement [2].

Anti-HCV Activity
Class-level inference
Fluoroarabino class: IC50 1.6–20 μM
Supports polymerase target-engagement context
Fluororibo scaffold shows distinct range; review base-specific data
HCV Antiviral RNA polymerase Replicon

Anti-Dengue Virus Activity

The same study that evaluated anti-HCV activity also assessed efficacy against Dengue virus. The 2'-deoxy-2'-fluoroarabino nucleoside class displayed anti-dengue activities with IC50 values between 10.8 and 40 μM [1]. This contrasts with the 2'-fluororibo analogs, which were largely inactive against Dengue, indicating a unique antiviral spectrum conferred by the 2'-fluoroarabino modification [2]. This differential activity suggests that the arabino configuration enables recognition by Dengue viral polymerases that the ribo configuration does not.

Anti-Dengue Activity
Class-level inference
Fluoroarabino class: IC50 10.8–40 μM
Fluoroarabino scaffold enables Dengue polymerase recognition
Fluororibo analogs reported inactive; replicon assay context
Dengue Flavivirus Antiviral Nucleoside analog

CD38 NADase Inhibition

In a structure-activity relationship (SAR) study targeting the CD38 NAD glycohydrolase (NADase), a series of nicotinamide adenine dinucleotide (NAD) analogs were synthesized starting with 2'-deoxy-2'-fluoroarabinosyl-β-NAD. Among the adenosine-modified analogs, the compound incorporating the 2'-deoxy-2'-fluoroarabinosyl moiety (ara-F NGD) was identified as the most effective inhibitor [1]. This indicates that the 2'-fluoroarabino sugar modification provides a critical binding advantage for this enzyme target compared to other sugar configurations evaluated.

CD38 NADase Inhibition
Class-level inference
Ranked most effective in tested series
Supports probe development context for CD38 enzyme studies
Qualitative ranking from NAD analog SAR; no IC50 reported
CD38 NADase Enzyme inhibition SAR

Cytotoxicity and Selectivity Profile

While the target compound is an inosine analog, the broader class of 2'-fluoro-arabino nucleosides has been characterized for its cytotoxicity profile. For instance, 2'-fluoro-5-alkyl-ara-U analogs were shown to have significantly lower cytotoxicity against normal human lymphocytes compared to the potent anti-herpetic agent FIAC (2'-fluoro-5-iodo-ara-cytosine) [1]. Although FIAC has higher antiviral activity, the reduced cytotoxicity of the 2'-fluoro-ara class suggests a more favorable therapeutic index can be achieved with optimized analogs, a key consideration in drug development.

Cytotoxicity Profile
Class-level inference
2'-fluoro-ara-U class: reported lower cytotoxicity vs FIAC
Supports selectivity endpoint review
Normal human lymphocyte assay; CC50 values not specified
Cytotoxicity Selectivity Therapeutic index HSV-1

Applications of 2'-Deoxy-2'-fluoroarabino Inosine


Flavivirus Polymerase Inhibitor Development

This compound serves as a privileged scaffold for the design of novel antivirals targeting Flaviviridae. As demonstrated by Konč et al. (2017), the 2'-fluoroarabino configuration imparts low micromolar activity against both HCV (IC50 = 1.6-20 μM) and Dengue virus (IC50 = 10.8-40 μM) [1]. Procurement is justified for SAR campaigns aiming to improve potency and selectivity against these viral polymerases by modifying the nucleobase, leveraging the favorable activity profile of the 2'-fluoroarabino sugar core.

CD38 Enzyme Probe Synthesis

The 2'-deoxy-2'-fluoroarabinosyl moiety is a key component in the synthesis of dinucleotide inhibitors of CD38 NADase. Research has shown that NAD analogs containing this sugar, specifically ara-F NGD, are among the most effective inhibitors of this enzyme [2]. This makes the compound a valuable precursor for generating potent and selective chemical probes to study CD38 function in cellular signaling, oncology, and immunology.

Anticancer Drug Discovery in Lymphoid Malignancies

As a purine nucleoside analog, 2'-deoxy-2'-fluoroarabino inosine is implicated in mechanisms that inhibit DNA synthesis and induce apoptosis, particularly in indolent lymphoid malignancies . While specific comparative data for this analog is limited, its class-based activity profile supports its use as a starting point for developing novel chemotherapeutic agents or as a reference standard in assays evaluating the impact of 2'-fluoro-arabino modifications on cellular uptake, metabolism, and cytotoxicity.

Nuclease-Resistant Oligonucleotide Building Block

The 2'-fluoro modification is a well-established strategy to enhance the metabolic stability of therapeutic oligonucleotides against serum nucleases. The unique 'arabino' stereochemistry further modifies the sugar conformation and hybridization properties . This compound can be procured as a custom phosphoramidite building block for solid-phase synthesis, enabling the development of next-generation antisense oligonucleotides or siRNAs with potentially improved binding affinity and in vivo half-life compared to standard 2'-fluoro-ribo or 2'-O-methyl modifications.

Application
Selection Property
Validation Focus
Flavivirus polymerase inhibitor studies
Fluoroarabino scaffold activity profile
Polymerase target-engagement endpoint review
CD38 enzyme probe synthesis
2'-fluoroarabinosyl moiety binding context
NADase inhibition assay interpretation
Lymphoid malignancy cell-model studies
Purine nucleoside analog class profile
Cell-model endpoint review and cytotoxicity context
Nuclease-resistant oligonucleotide design
2'-fluoro-arabino sugar conformation
Hybridization and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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